molecular formula C18H18N2O3S B2606550 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251622-60-2

7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2606550
CAS No.: 1251622-60-2
M. Wt: 342.41
InChI Key: WHWLLYBNPZLBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a synthetic small molecule based on the thieno[3,2-b]pyridine scaffold, a structure of significant interest in medicinal chemistry for its potential to interact with key biological targets . This particular compound features a 7-hydroxy-5-oxo core, a structural motif that has been identified as a key pharmacophore in the development of high-affinity and selective ligands for G-protein coupled receptors (GPCRs), such as the cannabinoid type 2 (CB2) receptor . The molecule is furnished with an isopropylphenyl carboxamide side chain, a modification designed to fine-tune properties like potency, selectivity, and metabolic stability . The primary research value of this compound lies in its potential application as a chemical probe for investigating neurological and inflammatory pathways . Researchers can utilize it in vitro and in vivo studies to explore the function and pharmacology of target receptors, aiding in the validation of new therapeutic targets for conditions such as levodopa-induced dyskinesia, neuropathic pain, and disorders with an inflammatory component . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-hydroxy-4-methyl-5-oxo-N-(3-propan-2-ylphenyl)thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10(2)11-5-4-6-12(9-11)19-17(22)14-15(21)16-13(7-8-24-16)20(3)18(14)23/h4-10,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWLLYBNPZLBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps One common synthetic route begins with the preparation of the thieno[3,2-b]pyridine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the formation of the carboxamide group through an amide coupling reaction with the appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact. The scalability of the synthesis is crucial for industrial applications, and process optimization is often required to achieve cost-effective production .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related thieno-/thiazolo-pyridine derivatives:

Compound Core Structure Substituents Key Functional Groups Pharmacological/Physical Properties
Target Compound Thieno[3,2-b]pyridine 7-hydroxy, 4-methyl, 5-oxo, N-(3-isopropylphenyl) carboxamide Hydroxy, carboxamide Potential H-bond donor/acceptor; moderate lipophilicity
4-Benzyl-7-hydroxy-5-oxo-N-[(pyridin-4-yl)methyl] analog Thieno[3,2-b]pyridine 4-benzyl, N-(pyridin-4-ylmethyl) carboxamide Pyridinylmethyl, benzyl Enhanced aromatic stacking; possible kinase inhibition
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) analog Thiazolo[3,2-a]pyrimidine 2-(2,4,6-trimethoxybenzylidene), 5-phenyl, ethyl ester Trimethoxybenzylidene, ester High crystallinity; fluorescence properties
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine Ethoxycarbonyl, 4-methoxyphenyl, amino Ester, methoxy, amino Solubility challenges; antimicrobial activity
EP 4374877 A2 Carboxamide Derivatives Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholinylethoxy, cyano pyridinyl Fluorinated, morpholine, cyano High metabolic stability; kinase/PI3K inhibition

Substituent Effects on Physicochemical Properties

  • Hydroxy vs. This may improve aqueous solubility but reduce membrane permeability .
  • Aromatic Substituents : The 3-isopropylphenyl group in the target compound provides moderate lipophilicity, balancing solubility and bioavailability. In contrast, the 2,4,6-trimethoxybenzylidene group in contributes to π-π stacking and crystallinity, as observed in its single-crystal structure .

Hydrogen Bonding and Crystal Packing

  • The hydroxy and carboxamide groups in the target compound likely form intermolecular hydrogen bonds, as seen in related thienopyridines (). For example, highlights that such interactions often dictate crystal packing motifs, such as chains or dimers.
  • In contrast, the 4-benzyl analog () may exhibit stronger aromatic stacking due to the benzyl and pyridinylmethyl groups, reducing reliance on H-bonding for crystallization.

Pharmacological Implications

  • While direct biological data for the target compound are absent, analogs with carboxamide groups (e.g., ) show kinase inhibition, suggesting a possible mechanism of action. The 3-isopropylphenyl group may enhance target binding through hydrophobic interactions.

Methodological Considerations

Structural analyses of these compounds rely heavily on crystallographic tools such as SHELX () and ORTEP-3 (). For instance, the thiazolo[3,2-a]pyrimidine derivative () was characterized using single-crystal X-ray diffraction, revealing a flattened boat conformation in the pyrimidine ring. Similar methodologies would apply to the target compound to elucidate its conformation and intermolecular interactions .

Biological Activity

7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thienopyridine derivative that has garnered attention for its potential therapeutic applications. This compound's unique structural features suggest diverse biological activities, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound is characterized by a thieno[3,2-b]pyridine core with various functional groups that contribute to its biological activity. The presence of the hydroxy and carboxamide groups is particularly significant for its interactions with biological targets.

Property Details
IUPAC Name 7-hydroxy-4-methyl-5-oxo-N-(3-propan-2-ylphenyl)thieno[3,2-b]pyridine-6-carboxamide
Molecular Formula C18H18N2O3S
Molecular Weight 342.41 g/mol
CAS Number 1251622-60-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. This interaction can lead to modulation of enzymatic activities and influence cellular responses.

Biological Activity

Recent studies have indicated that 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exhibits several biological activities:

  • Anticancer Activity : Preliminary evaluations have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines, showing significant inhibition at micromolar concentrations.
    Cell Line IC50 (µM)
    MCF712.50
    NCI-H46042.30
    SF-2683.79
  • Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activity, which is being investigated through various in vitro assays.
  • Antioxidant Activity : The presence of the hydroxy group may confer antioxidant properties, which are essential in mitigating oxidative stress-related diseases.

Case Studies

Several studies have explored the biological efficacy of this compound:

  • Study on Anticancer Effects : A study conducted by researchers at [source] evaluated the anticancer potential of the thienopyridine derivative against human cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell proliferation effectively.
  • Mechanistic Insights : Another investigation focused on elucidating the mechanism of action, revealing that the compound interacts with specific kinases involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase [source].

Q & A

Q. What are the recommended synthetic routes for 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide?

The synthesis typically involves multi-step protocols, including cyclocondensation and functionalization. A common approach is:

  • Step 1 : Condensation of thiophene derivatives with substituted pyridine precursors.
  • Step 2 : Introduction of the 3-(propan-2-yl)phenyl group via amide coupling (e.g., using EDCI/HOBt or DCC as coupling agents).
  • Step 3 : Oxidation/hydroxylation at the 7-position using controlled oxidizing agents like mCPBA or H₂O₂.
    Key considerations include solvent choice (e.g., glacial acetic acid for reflux) and purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) .

Q. How is the crystal structure of this compound characterized, and what structural features influence its reactivity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Structural parameters to analyze include:

  • Dihedral angles : Between the thienopyridine core and substituents (e.g., 80.94° observed in similar compounds).
  • Puckering : Flattened boat conformations in the pyrimidine ring (deviation ~0.224 Å from plane).
  • Hydrogen bonding : C—H···O interactions stabilize crystal packing (e.g., chains along the c-axis) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays).
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines.
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target affinity.
    Similar thieno-pyrimidine derivatives show activity against inflammatory targets (e.g., COX-2) and antimicrobial pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amide coupling step?

Use a Design of Experiments (DoE) approach:

  • Factors : Catalyst loading (e.g., Pd/C vs. Ni), temperature (60–100°C), solvent polarity (DMF vs. THF).
  • Response variables : Yield, purity (HPLC).
    Statistical tools like ANOVA identify significant factors. For example, higher polarity solvents improve solubility of aromatic intermediates, while lower temperatures reduce side reactions .

Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved?

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions).
  • Solubility : Use differential scanning calorimetry (DSC) to check polymorphic forms affecting bioavailability.
  • Off-target profiling : Chemoproteomics (e.g., affinity pulldown with SILAC labeling) identifies unintended interactions .

Q. What computational strategies predict binding modes with biological targets?

  • Docking : AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets).
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
  • QSAR : Build models using descriptors like LogP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • LC-MS/MS : Detect trace impurities (e.g., dimerization products).
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression.
  • Green chemistry : Replace toxic solvents (e.g., DMF) with Cyrene™ or 2-MeTHF to reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.